3-Phthalimidopropionaldehyde

Description

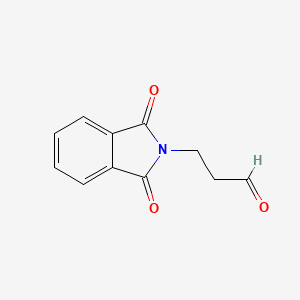

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSDSIHTMABATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179097 | |

| Record name | Phthalimide, N-(2-formylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-29-5 | |

| Record name | 3-Phthalimidopropionaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(2-formylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phthalimidopropionaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(2-formylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phthalimidopropionaldehyde

CAS Number: 2436-29-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phthalimidopropionaldehyde (CAS 2436-29-5), a versatile chemical intermediate. The document details its physicochemical properties, synthesis, and reactivity. It further explores the broader applications of the phthalimide scaffold in drug discovery, focusing on anticancer and anti-inflammatory activities. While specific biological data for this compound is limited in current literature, this guide presents representative signaling pathways and experimental protocols for analogous phthalimide derivatives to illustrate potential mechanisms of action and methods for biological evaluation. Safety and handling information is also provided. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and medicinal chemistry.

Physicochemical Properties

This compound is a white to light yellow solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [2][3] |

| Molecular Weight | 203.19 g/mol | [2][3] |

| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanal | [2] |

| CAS Number | 2436-29-5 | [2] |

| Melting Point | 124.0 to 128.0 °C | [1] |

| Boiling Point | 352.7 ± 25.0 °C (Predicted) | [4] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Solubility | While specific data for this compound is not readily available, the parent compound, phthalimide, is slightly soluble in water and more soluble in organic solvents like acetone and ethyl acetate.[2][5] Solubility generally increases with temperature.[2] | |

| Appearance | White to Light yellow powder to crystal | [1] |

Synthesis and Reactivity

Synthesis

A common method for the preparation of this compound involves the reaction of phthalimide with acrolein.[6] The process is generally carried out in the presence of a co-solvent and a catalyst.[6] A detailed experimental protocol based on a patented method is provided below.[6]

Experimental Protocol: Synthesis of this compound[6]

Materials:

-

Phthalimide

-

Acrolein

-

Co-solvent (e.g., ethyl acetate)

-

Catalyst (e.g., benzyl trimethyl ammonium hydroxide)

-

Synthetic reaction kettle

-

Washing kettle

-

Centrifuge

-

Drying oven

-

Rectifying tower

Procedure:

-

Add 1 part by weight of phthalimide, 2-2.5 parts of a co-solvent, and 0.01-0.1 part of a catalyst into a synthetic reaction kettle.

-

Heat the mixture to 40°C.

-

Begin to drip 0.4-0.5 parts of acrolein into the reaction kettle, ensuring the temperature does not exceed 50°C during the addition.

-

After the addition of acrolein is complete, maintain the reaction temperature at 50-55°C for 1.5-2 hours to allow the synthesis to go to completion.

-

After the reaction is finished, separate the resulting crystals from the solvent.

-

Transfer the crystals to a washing kettle and wash with 1-1.5 parts of the solvent.

-

Separate the washed crystals using a centrifuge.

-

Dry the crystals to obtain high-purity this compound. The reported yield is above 85%.

-

The filtrate from the separation and washing steps can be rectified to recover the solvent for recycling. It is important to avoid contact with water during solvent recovery.

Reactivity

The reactivity of this compound is primarily dictated by the aldehyde functional group. It can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions at the carbonyl carbon. The phthalimide group is relatively stable but can be cleaved, most commonly by hydrazinolysis (the Ing-Manske procedure), to liberate a primary amine. This makes this compound a useful precursor for the synthesis of 3-aminopropanol and its derivatives.

Applications in Drug Development

The phthalimide moiety is a well-established pharmacophore in medicinal chemistry.[7] Derivatives of phthalimide have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] Thalidomide and its analogs (lenalidomide and pomalidomide) are notable examples of phthalimide-containing drugs used in the treatment of various cancers and inflammatory conditions.[8]

The aldehyde group in this compound provides a reactive handle for the synthesis of more complex molecules, making it a valuable building block for creating libraries of compounds for drug screening.

Biological Activity and Mechanism of Action (Illustrative Examples)

While specific studies on the biological targets and signaling pathways of this compound are not extensively documented, the broader class of phthalimide derivatives has been shown to exert its effects through various mechanisms. The following sections describe potential pathways that could be relevant for this class of compounds.

Anticancer Activity: Induction of Apoptosis

Many phthalimide derivatives have demonstrated cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death).[10][11] One of the key mechanisms is the modulation of the intrinsic apoptosis pathway, which involves the Bcl-2 family of proteins and the activation of caspases.[10]

Anti-inflammatory and Anticancer Activity: TGF-β Pathway Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and immune regulation.[12] Its dysregulation is implicated in cancer and inflammatory diseases.[12] Some phthalimide derivatives have been designed as inhibitors of the TGF-β type I receptor kinase (ALK5), a key component of this pathway.[12]

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound or its derivatives, standard in vitro assays can be employed.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Procedure:

-

Lyse the treated and control cells to release cellular contents.

-

Add a fluorogenic caspase-3 substrate, such as DEVD-AFC (7-amino-4-trifluoromethyl coumarin), to the cell lysates.

-

Incubate to allow active caspase-3 to cleave the substrate, releasing the fluorescent AFC molecule.

-

Measure the fluorescence using a fluorometer (e.g., excitation at 400 nm and emission at 505 nm).

-

Compare the fluorescence of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.

Safety and Handling

This compound should be handled with care in a laboratory setting. Below is a summary of its hazard information.

| Hazard Type | GHS Classification and Statements | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] | P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P261: Avoid breathing dust.[2] |

| Skin Irritation | H315: Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Eye Irritation | H319: Causes serious eye irritation.[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Respiratory Irritation | H335: May cause respiratory irritation.[3] | P271: Use only outdoors or in a well-ventilated area.[2] |

Storage: Store in a cool, dark, and dry place.[1] Some suppliers recommend storage under an inert atmosphere.[1]

Conclusion

This compound is a valuable chemical intermediate with a straightforward synthesis. While its specific biological profile is yet to be fully elucidated, its structure, featuring the pharmacologically significant phthalimide core and a reactive aldehyde group, makes it a compound of interest for the development of novel therapeutics. The illustrative pathways and experimental protocols provided in this guide offer a framework for the investigation of this and related compounds in the fields of medicinal chemistry and drug discovery. As with all chemicals, proper safety precautions should be observed during handling and use.

References

- 1. parchem.com [parchem.com]

- 2. daneshyari.com [daneshyari.com]

- 3. CN102643223A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. 3-(1,3-Dioxoisoindolin-2-yl)propanal | 2436-29-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Phthalimide - Wikipedia [en.wikipedia.org]

- 6. Phthalimide, N-(2-formylethyl)- | C11H9NO3 | CID 75525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. physchemres.org [physchemres.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(1,3-Dioxoisoindol-2-yl)propanal: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1,3-Dioxoisoindol-2-yl)propanal, a phthalimide-containing aliphatic aldehyde, is a significant chemical intermediate in the synthesis of complex pharmaceutical agents. Its structure combines the versatile phthalimide group, a common scaffold in medicinal chemistry, with a reactive aldehyde functional group, making it a valuable building block. This technical guide provides an in-depth overview of its chemical properties, a detailed plausible synthetic protocol, and its established role in drug development, particularly as a key intermediate in the synthesis of Atorvastatin.[1] Furthermore, the broader therapeutic relevance of the isoindoline-1,3-dione scaffold is discussed, highlighting its presence in compounds with potent anti-inflammatory and analgesic activities.

Chemical Identity and Physicochemical Properties

The compound, systematically named 3-(1,3-dioxoisoindol-2-yl)propanal, is also commonly known by synonyms such as 3-Phthalimidopropionaldehyde and β-Phthalimidopropionaldehyde.[1] It is classified as an N-substituted phthalimide and an aldehyde. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2436-29-5 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | White to light yellow solid/powder | [1] |

| Melting Point | 136-141 °C | |

| Boiling Point | 352.7±25.0 °C (Predicted) | |

| Density | 1.319±0.06 g/cm³ (Predicted) | |

| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |

| InChI Key | IBSDSIHTMABATG-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of 3-(1,3-dioxoisoindol-2-yl)propanal can be achieved via a two-step process involving the Gabriel synthesis followed by acidic hydrolysis. The Gabriel synthesis is a robust method for forming primary amines by alkylating a protected nitrogen source, potassium phthalimide, thereby preventing over-alkylation common in direct alkylation of ammonia.[3][4][5] Due to the reactivity of the target aldehyde, the synthesis typically employs a protected aldehyde precursor, such as a bromoacetal.

Plausible Synthetic Workflow

The logical workflow for the synthesis is outlined below, starting from potassium phthalimide and a protected 3-bromopropanal.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 2-(3,3-diethoxypropyl)isoindoline-1,3-dione

This procedure is adapted from the general principles of the Gabriel synthesis.[3][5][6]

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine potassium phthalimide (1.0 eq) and 3-bromopropionaldehyde diethyl acetal (1.05 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.[6] The reaction is often slow and can be accelerated by using solvents like DMF.[6]

-

Reaction: Heat the reaction mixture with stirring to approximately 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis of 2-(3,3-diethoxypropyl)isoindoline-1,3-dione

This step involves the acid-catalyzed hydrolysis of the diethyl acetal to yield the final aldehyde.[7][8]

-

Reagents and Setup: Dissolve the product from Step 1 in a mixture of an organic solvent (e.g., tetrahydrofuran or acetone) and aqueous acid (e.g., 1M HCl).

-

Reaction: Stir the solution at room temperature. The deprotection is typically rapid. Monitor the reaction by TLC for the disappearance of the starting acetal.

-

Workup: Once the reaction is complete, neutralize the acid carefully with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid, 3-(1,3-dioxoisoindol-2-yl)propanal, can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Role in Drug Development and Medicinal Chemistry

Key Intermediate for Atorvastatin

The primary application of 3-(1,3-dioxoisoindol-2-yl)propanal in the pharmaceutical industry is as a key intermediate in the synthesis of Atorvastatin (Lipitor), a widely prescribed medication for lowering blood cholesterol.[1] Atorvastatin is a complex molecule, and its synthesis involves multiple steps where the propanal derivative serves as a critical building block for constructing the heptanoic acid side chain of the final drug.[9]

The Phthalimide Scaffold in Medicinal Chemistry

The isoindoline-1,3-dione (phthalimide) moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a basis for designing molecules with a wide range of biological activities.[10]

-

Anti-inflammatory Activity: Derivatives of the phthalimide scaffold have been developed as potent inhibitors of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α). Apremilast, an approved drug for psoriasis and psoriatic arthritis, is a prominent example of a complex phthalimide derivative that functions as a PDE4 inhibitor.

-

Analgesic Properties: Research has shown that certain isoindoline-1,3-dione derivatives exhibit significant analgesic activity, in some cases exceeding that of reference drugs like metamizole sodium.

The presence of the reactive aldehyde in 3-(1,3-dioxoisoindol-2-yl)propanal allows for further chemical modifications, enabling its use in the synthesis of diverse pharmacophores built upon this versatile phthalimide core.

Associated Signaling Pathways

While 3-(1,3-dioxoisoindol-2-yl)propanal is an intermediate and not a bioactive modulator itself, the phthalimide scaffold it contains is central to drugs that target key signaling pathways. One of the most important of these is the cAMP/PDE4 pathway, which is critical in regulating inflammation.

As shown in the diagram, PDE4 inhibitors prevent the degradation of cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn suppresses the production of pro-inflammatory mediators like TNF-α and promotes the synthesis of anti-inflammatory mediators. This mechanism underlies the therapeutic effects of drugs like Apremilast.

Conclusion

3-(1,3-Dioxoisoindol-2-yl)propanal is a compound of significant interest to synthetic and medicinal chemists. Its well-defined chemical properties and its crucial role as an intermediate in the synthesis of high-value pharmaceuticals like Atorvastatin underscore its industrial importance. The underlying phthalimide scaffold continues to be a fruitful area of research for the development of new therapeutics targeting a range of diseases, particularly those with an inflammatory component. The synthetic protocols and mechanistic insights provided in this guide offer a comprehensive resource for professionals engaged in drug discovery and development.

References

- 1. 3-(1,3-Dioxoisoindol-2-yl)propanal - Protheragen [protheragen.ai]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. The roles of water in the hydrolysis of an acetal. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]

- 10. 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Phthalimidopropionaldehyde from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phthalimidopropionaldehyde, a valuable intermediate in organic synthesis and drug development. The synthesis commences from phthalic anhydride and proceeds through a robust, two-step pathway. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes essential visualizations of the reaction pathway and experimental workflow to aid in laboratory application.

Executive Summary

The synthesis of this compound from phthalic anhydride is most effectively achieved through a two-step process. The initial step involves the conversion of phthalic anhydride to phthalimide, a high-yielding reaction that can be accomplished using several established methods. The subsequent step employs a Michael addition of phthalimide to acrolein to furnish the target compound, this compound. This guide details a reliable and efficient protocol for each step, providing the necessary parameters for successful synthesis and characterization.

Synthetic Pathway Overview

The overall synthetic transformation from phthalic anhydride to this compound is depicted below. This pathway is necessitated by the reactivity of the starting materials and offers a reliable route to the desired product.

Caption: Two-step synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the two key transformations in the synthesis of this compound.

Step 1: Synthesis of Phthalimide from Phthalic Anhydride

This procedure is adapted from a reliable and high-yielding method.[1]

Materials:

-

Phthalic Anhydride (1 mole equivalent)

-

Urea (1.1 mole equivalents)

Procedure:

-

In a round-bottom flask, combine phthalic anhydride and urea.

-

Heat the mixture gently in a heating mantle or oil bath to approximately 130-135°C.

-

The mixture will melt, and ammonia will be evolved. Continue heating until the effervescence ceases and the melt solidifies.

-

Allow the flask to cool to room temperature.

-

Recrystallize the crude solid from water or ethanol to obtain pure phthalimide.

-

Dry the crystals in a vacuum oven.

Step 2: Synthesis of this compound from Phthalimide

This protocol is based on a patented procedure involving the Michael addition of phthalimide to acrolein.

Materials:

-

Phthalimide (1 mole equivalent)

-

Acrolein (1.2 mole equivalents)

-

Co-solvent (e.g., Ethyl Acetate)

-

Catalyst (e.g., Benzyl trimethylammonium hydroxide)

Procedure:

-

In a reaction kettle, add phthalimide, the co-solvent, and the catalyst.

-

Heat the mixture to 50-55°C with stirring.

-

Slowly drip in the acrolein, ensuring the temperature does not exceed 55°C.

-

Maintain the reaction at 50-55°C for 1.5-2 hours after the addition is complete.

-

Cool the reaction mixture to allow for the crystallization of the product.

-

Separate the crystals by filtration.

-

Wash the crystals with a suitable solvent (e.g., a small amount of cold ethyl acetate).

-

Dry the purified crystals to obtain high-purity this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and characterization of the key compounds.

| Reaction Step | Product | Theoretical Yield | Expected Yield |

| 1 | Phthalimide | 100% | 95-97% |

| 2 | This compound | 100% | >85% |

Table 1: Reaction Yields

| Compound | Proton (¹H) NMR | Carbon (¹³C) NMR | IR (cm⁻¹) |

| Phthalimide | ~11.2 ppm (br s, 1H, N-H), 7.8-7.9 ppm (m, 4H, Ar-H) | ~168 ppm (C=O), ~134 ppm (Ar-C), ~132 ppm (Ar-C), ~123 ppm (Ar-C) | ~3200 (N-H), ~1770 & ~1715 (C=O, asym & sym) |

| This compound | ~9.8 ppm (t, 1H, CHO), 7.7-7.9 ppm (m, 4H, Ar-H), ~4.0 ppm (t, 2H, N-CH₂), ~2.9 ppm (dt, 2H, CH₂-CHO) | ~200 ppm (C=O, aldehyde), ~168 ppm (C=O, imide), ~134 ppm (Ar-C), ~132 ppm (Ar-C), ~123 ppm (Ar-C), ~45 ppm (N-CH₂), ~35 ppm (CH₂-CHO) | ~2820 & ~2720 (C-H, aldehyde), ~1770 & ~1710 (C=O, imide), ~1725 (C=O, aldehyde) |

Table 2: Spectroscopic Data

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis and purification process.

References

An In-Depth Technical Guide to 3-Phthalimidopropionaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phthalimidopropionaldehyde, a versatile bifunctional molecule, holds significant potential as a key building block in the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development. Detailed experimental protocols for its synthesis and subsequent transformations are presented, alongside a discussion of its role as a pharmacophore and its utility in constructing novel therapeutic agents. The inhibition of critical signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, by phthalimide-containing molecules is also explored, highlighting the therapeutic potential of derivatives of this compound.

Core Molecular Data

This compound is a stable, white solid at room temperature. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO₃ | [1][2][3] |

| Molecular Weight | 203.19 g/mol | [1][2][3] |

| CAS Number | 2436-29-5 | [1][2][3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O | [2] |

| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanal | [2] |

| Melting Point | 136-141 °C | |

| Boiling Point (Predicted) | 352.7±25.0 °C | |

| Density (Predicted) | 1.319±0.06 g/cm³ |

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent derivatization are crucial for its application in medicinal chemistry. The following protocols provide detailed methodologies for its preparation and for common synthetic transformations.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the Michael addition of phthalimide to acrolein. The following protocol is adapted from established synthetic methodologies.

Materials:

-

Phthalimide

-

Acrolein

-

Co-solvent (e.g., Ethyl Acetate)

-

Catalyst (e.g., Benzyl trimethylammonium hydroxide)

-

Washing solvent (e.g., Ethyl Acetate)

-

Synthetic reaction kettle

-

Washing kettle

-

Centrifuge

-

Drying apparatus

Procedure:

-

Into a synthetic reaction kettle, add 1 part by weight of phthalimide, 2-2.5 parts by weight of a co-solvent, and 0.01-0.1 part by weight of a catalyst.

-

Begin to drip in 0.4-0.5 parts by weight of acrolein while maintaining the temperature of the reaction kettle between 50-55 °C.

-

Allow the synthetic reaction to proceed for 1.5-2 hours at 50-55 °C after the addition of acrolein is complete.

-

After the synthesis is finished, separate the resulting crystals.

-

Transfer the crystals to a washing kettle and add 1-1.5 parts by weight of a solvent for washing.

-

Separate the washed material using a centrifuge.

-

Dry the separated crystals to obtain high-purity this compound.

Reductive Amination of this compound with Aniline

This protocol describes a general procedure for the reductive amination of an aldehyde with an aniline, which can be applied to this compound to synthesize N-substituted propylamines.

Materials:

-

This compound

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.0-1.2 eq).

-

To this mixture, add acetic acid (1.0-2.0 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Wittig Reaction of this compound

This protocol outlines a general procedure for the Wittig olefination of an aldehyde, which can be used to introduce a carbon-carbon double bond from the aldehyde functionality of this compound.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) to the suspension. The formation of the ylide is indicated by a color change.

-

Stir the resulting ylide solution at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Role in Drug Discovery and Development

The phthalimide moiety is a recognized pharmacophore present in several approved drugs, including thalidomide and its analogs, which exhibit immunomodulatory and anti-cancer properties. Phthalimide derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

This compound serves as a valuable starting material for the synthesis of novel phthalimide derivatives with potential therapeutic applications. The aldehyde functionality allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

Inhibition of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Phthalimide derivatives have been identified as potential inhibitors of the TGF-β pathway, specifically targeting the TGF-β type I receptor kinase (ALK5). By acting as competitive inhibitors at the ATP-binding site of ALK5, these compounds can modulate the downstream signaling cascade.

Caption: TGF-β Signaling Pathway and Inhibition by Phthalimide Derivatives.

The diagram above illustrates a simplified representation of the canonical TGF-β/SMAD signaling pathway. The binding of the TGF-β ligand to its receptor complex leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate target gene expression. Phthalimide derivatives can inhibit this pathway by targeting the kinase activity of the TGF-β Receptor I (ALK5).

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of its aldehyde group make it an ideal scaffold for the creation of diverse chemical libraries. The established biological activities of the broader phthalimide class, including the inhibition of key signaling pathways like TGF-β, underscore the potential of this compound derivatives as novel therapeutic agents. The experimental protocols and technical information provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this versatile compound.

References

An In-depth Technical Guide to the Chemical Properties of beta-Phthalimidopropionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for beta-Phthalimidopropionaldehyde. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical and Physical Properties

beta-Phthalimidopropionaldehyde, also known as 3-(1,3-dioxoisoindolin-2-yl)propanal, is a chemical compound with the molecular formula C11H9NO3.[1] It belongs to the class of organic compounds containing both a phthalimide group and an aldehyde functional group. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C11H9NO3 | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanal | [1] |

| CAS Number | 2436-29-5 | [1] |

| Synonyms | 3-Phthalimidopropionaldehyde, N-(2-formylethyl)-phthalimide | [1] |

| Appearance | Not specified, likely a solid at room temperature | |

| Melting Point | Not explicitly available in search results | |

| Boiling Point | Not explicitly available in search results | |

| Solubility | Not explicitly available in search results |

Synthesis of beta-Phthalimidopropionaldehyde

A primary method for the synthesis of beta-Phthalimidopropionaldehyde is through the 1,4-addition of phthalimide to acrolein.[2] This reaction is typically carried out in the presence of an alkaline catalyst.[2]

Experimental Protocol: Synthesis via Michael Addition

-

Reactants : Phthalimide and acrolein are the primary reactants.[2]

-

Solvent : A suitable solvent, such as ethanol, is used to dissolve the reactants.[2]

-

Catalyst : A catalytic amount of an alkaline catalyst, for instance, sodium ethoxide, is introduced to the reaction mixture.[2]

-

Reaction Conditions : The acrolein is added to the solution of phthalimide and the catalyst. The reaction proceeds via a Michael (1,4-addition) mechanism.[2]

-

Work-up and Purification : After the reaction is complete, the product is isolated. A common method for characterization of the aldehyde product is derivatization with 2,4-dinitrophenylhydrazine, which forms a stable crystalline product that can be purified by recrystallization and its melting point determined.[2]

Chemical Reactivity

The reactivity of beta-Phthalimidopropionaldehyde is characterized by the presence of two key functional groups: the aldehyde and the phthalimide.

-

Aldehyde Group : The aldehyde group is susceptible to nucleophilic attack and oxidation. It can undergo reactions such as:

-

Oxidation to form the corresponding carboxylic acid, beta-phthalimidopropionic acid.

-

Reduction to yield the primary alcohol, 3-phthalimidopropanol.

-

Reductive amination to form various amines.

-

Wittig reaction to produce alkenes.

-

Aldol condensation in the presence of a suitable catalyst.

-

-

Phthalimide Group : The phthalimide group is a protecting group for a primary amine. The N-H bond of the imide is acidic and can be deprotonated by a base. The phthalimide group is stable under many reaction conditions but can be cleaved to release the primary amine (Gabriel synthesis).[3]

Spectroscopic Properties

While specific spectra for beta-Phthalimidopropionaldehyde are not provided in the search results, the expected spectroscopic characteristics can be inferred from its structure.

| Spectroscopy | Expected Features |

| ¹H NMR | - Aldehydic proton (CHO) signal around 9-10 ppm. - Aromatic protons of the phthalimide group between 7-8 ppm. - Methylene protons adjacent to the nitrogen and the carbonyl group. |

| ¹³C NMR | - Carbonyl carbon of the aldehyde around 190-215 ppm.[4] - Carbonyl carbons of the phthalimide group around 168 ppm. - Aromatic carbons. - Aliphatic carbons. |

| IR Spectroscopy | - A strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹. - A characteristic C-H stretching for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.[4] - C=O stretching bands for the imide group. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (203.19 g/mol ). - Fragmentation patterns characteristic of aldehydes (e.g., McLafferty rearrangement) and phthalimides.[4] |

Safety and Handling

beta-Phthalimidopropionaldehyde is considered a hazardous substance. The following safety information is aggregated from multiple sources.

| Hazard Class | GHS Hazard Statements |

| Acute Toxicity | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1][5] |

| Respiratory Irritation | H335: May cause respiratory irritation.[5] |

Precautionary Measures:

-

Handling : Work under a hood and avoid generating vapors or aerosols. Do not inhale the substance. Use personal protective equipment, including gloves and eye/face protection.[5][6] Wash hands and any exposed skin thoroughly after handling.[6]

-

Storage : Keep the container tightly closed in a dry and well-ventilated place. Store locked up.[5][6]

-

Fire : The substance is combustible. In case of fire, use appropriate extinguishing media.[6] Vapors may form explosive mixtures with air.[6]

-

First Aid :

-

If inhaled : Remove the person to fresh air and keep comfortable for breathing.[5][6]

-

If on skin : Take off immediately all contaminated clothing. Rinse skin with water or shower.[6]

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6]

-

If swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

-

References

- 1. Phthalimide, N-(2-formylethyl)- | C11H9NO3 | CID 75525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2527837A - Synthesis of beta-substituted propionaldehydes - Google Patents [patents.google.com]

- 3. Phthalimides [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. fishersci.com [fishersci.com]

The Phthalimide Group: A Cornerstone in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalimide group, a bicyclic aromatic imide, has established itself as a versatile and indispensable functional group in the landscape of organic synthesis and medicinal chemistry. Its unique chemical properties have been harnessed for a multitude of applications, ranging from the classical synthesis of primary amines to its role as a privileged scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the phthalimide group, detailing its core applications, experimental protocols, and its significance in contemporary drug development.

Phthalimide as a Protecting Group for Primary Amines: The Gabriel Synthesis

One of the most fundamental applications of the phthalimide group is its use as a protecting group for primary amines, most notably in the Gabriel synthesis. This classical method offers a robust and efficient route to primary amines from primary alkyl halides, avoiding the overalkylation often encountered with direct alkylation of ammonia.[1][2][3] The synthesis proceeds in two main stages: the N-alkylation of potassium phthalimide and the subsequent deprotection to release the primary amine.[4][5]

N-Alkylation of Potassium Phthalimide

The first step involves the nucleophilic substitution of an alkyl halide with potassium phthalimide. The phthalimide anion, being a soft nucleophile, readily attacks the electrophilic carbon of the alkyl halide in an S_N2 reaction.[4][5] This reaction is highly efficient for primary alkyl halides, including benzylic and allylic systems.[5]

Experimental Protocol: Synthesis of N-Benzylphthalimide [6]

-

Materials: Phthalimide (14.7 g, 0.10 mole), anhydrous potassium carbonate (7.6 g, 0.055 mole), dry benzyl chloride (19.0 g, 0.15 mole), dimethylformamide (40 mL).

-

Procedure:

-

In a flask equipped for the exclusion of atmospheric moisture, combine phthalimide, anhydrous potassium carbonate, and benzyl chloride in dimethylformamide.

-

Heat the mixture.

-

After cooling, pour the reaction mixture into 200 mL of water.

-

The resulting precipitate of N-benzylphthalimide can be collected by filtration.

-

-

Yield: This procedure has been reported to yield N-benzylphthalimide in high purity.[6]

The choice of solvent can significantly influence the reaction rate and yield. Dimethylformamide (DMF) is often the solvent of choice as it accelerates the reaction.[1][7]

Table 1: N-Alkylation of Potassium Phthalimide with Various Alkyl Halides

| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Butyl Bromide | DMF | 80-90 | 2 | 97 | [4] |

| Benzyl Chloride | DMF | Ambient | - | High | [6] |

Deprotection of N-Alkylphthalimides

The liberation of the primary amine from the N-alkylphthalimide intermediate is a critical step. Several methods have been developed, with the choice depending on the substrate's sensitivity to the reaction conditions.

The most common and generally mildest method for cleaving the phthalimide group is hydrazinolysis, known as the Ing-Manske procedure.[1] This involves reacting the N-alkylphthalimide with hydrazine hydrate, which leads to the formation of the primary amine and the stable, cyclic phthalhydrazide byproduct.[4]

Experimental Protocol: Hydrazinolysis of N-Alkylphthalimide [8]

-

Materials: N-alkylphthalimide (1 eq.), tetrahydrofuran (THF), aqueous hydrazine (40 eq.).

-

Procedure:

-

Dissolve the N-alkylphthalimide in THF.

-

Slowly add aqueous hydrazine to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

Evaporate the solvent.

-

Add water to the residue and extract the aqueous phase with chloroform.

-

Dry the combined organic layers with magnesium sulfate and evaporate the solvent to yield the primary amine.

-

-

Yield: This procedure typically affords the pure primary amine in yields of 70-85%.[8]

While hydrazinolysis is widely used, alternative methods are available for substrates that may be sensitive to hydrazine. These include acidic or basic hydrolysis, although they often require harsher conditions.[1] A milder, two-stage, one-flask method using sodium borohydride followed by acetic acid has also been developed, which is particularly useful for sensitive substrates and avoids racemization in chiral compounds.[9][10][11]

Table 2: Comparison of Phthalimide Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Hydrazinolysis | Hydrazine hydrate | Mild, neutral | High yielding, common | Hydrazine can be toxic |

| Acidic Hydrolysis | Strong acid (e.g., HCl) | Harsh, high temp. | Simple reagents | Can cleave other acid-labile groups |

| Basic Hydrolysis | Strong base (e.g., NaOH) | Harsh | Simple reagents | Can cause side reactions |

| Reductive Cleavage | NaBH₄, then Acetic Acid | Mild, near-neutral | Avoids racemization | Two-stage, one-flask |

digraph "Gabriel Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];Phthalimide [label="Phthalimide"]; PotassiumPhthalimide [label="Potassium Phthalimide"]; AlkylHalide [label="Primary Alkyl Halide (R-X)"]; NAlkylphthalimide [label="N-Alkylphthalimide"]; PrimaryAmine [label="Primary Amine (R-NH2)"]; Phthalhydrazide [label="Phthalhydrazide"];

Phthalimide -> PotassiumPhthalimide [label="KOH"]; {rank=same; PotassiumPhthalimide; AlkylHalide} PotassiumPhthalimide -> NAlkylphthalimide [label="SN2 Reaction"]; AlkylHalide -> NAlkylphthalimide; NAlkylphthalimide -> PrimaryAmine [label="Deprotection (e.g., Hydrazinolysis)"]; NAlkylphthalimide -> Phthalhydrazide [label="Deprotection (e.g., Hydrazinolysis)"]; }

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Gabriel Synthesis [organic-chemistry.org]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Potassium Phthalimide|Reagent for Gabriel Amine Synthesis [benchchem.com]

- 5. orgosolver.com [orgosolver.com]

- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 7. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 8. rsc.org [rsc.org]

- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 10. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 11. Phthalimides [organic-chemistry.org]

3-Phthalimidopropionaldehyde: A Versatile Intermediate in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Phthalimidopropionaldehyde, a key synthetic intermediate, holds significant importance in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a protected amine in the form of a phthalimide group and a reactive aldehyde functionality, make it a valuable building block for the construction of a diverse array of complex molecules, including bioactive heterocycles and analogues of neurotransmitters. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| CAS Number | 2436-29-5 | [1] |

| Appearance | White to light tan powder | [2] |

| Melting Point | 77-79 °C | [3] |

| Storage | 2-8°C Refrigerator | [2] |

Synthesis of this compound

A robust and high-yielding method for the preparation of this compound involves the Michael addition of phthalimide to acrolein. This reaction is typically carried out in the presence of a suitable solvent and a catalytic amount of base.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a patented industrial method, ensuring high purity and yield.

Materials:

-

Phthalimide

-

Acrolein

-

Ethyl acetate (solvent)

-

Benzyl trimethyl ammonium hydroxide (catalyst)

Procedure:

-

In a suitable reaction vessel, charge 1 part by weight of phthalimide, 2 to 2.5 parts by weight of ethyl acetate as a co-solvent, and 0.01 to 0.1 parts by weight of benzyl trimethyl ammonium hydroxide as a catalyst.

-

Heat the mixture to 40-50 °C with stirring.

-

Slowly add 0.4 to 0.5 parts by weight of acrolein to the reaction mixture, maintaining the temperature between 50-55 °C.

-

After the addition is complete, continue to stir the reaction mixture at 50-55 °C for 1.5 to 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture to allow for the crystallization of the product.

-

Separate the crystals by filtration.

-

Wash the isolated crystals with 1 to 1.5 parts by weight of fresh solvent.

-

Dry the purified crystals under vacuum to obtain high-purity this compound.

This process has been reported to achieve yields exceeding 85%.[4]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthalimide group, the methylene protons of the propyl chain, and the aldehydic proton.

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.8 (approx.) | t | 1H | -CHO |

| 7.8-7.9 | m | 2H | Ar-H |

| 7.7-7.8 | m | 2H | Ar-H |

| 4.0 (approx.) | t | 2H | -NCH₂- |

| 2.9 (approx.) | dt | 2H | -CH₂CHO |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the phthalimide and aldehyde groups, the aromatic carbons, and the aliphatic carbons of the propyl chain.

Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| 200 (approx.) | -CHO |

| 168 (approx.) | Phthalimide C=O |

| 134 (approx.) | Ar-C |

| 132 (approx.) | Ar-C (quaternary) |

| 123 (approx.) | Ar-C |

| 42 (approx.) | -CH₂CHO |

| 35 (approx.) | -NCH₂- |

FT-IR Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2820 and ~2720 | Aldehyde C-H | Stretch |

| ~1770 and ~1710 | Phthalimide C=O | Symmetric and Asymmetric Stretch |

| ~1725 | Aldehyde C=O | Stretch |

| ~1600 | Aromatic C=C | Stretch |

| ~1400 | -CH₂- | Bend |

| ~720 | Aromatic C-H | Out-of-plane bend |

Applications as a Synthetic Intermediate

The bifunctional nature of this compound makes it a versatile precursor for the synthesis of a wide range of target molecules, particularly in the realm of drug development.

Synthesis of Heterocyclic Compounds

The aldehyde group of this compound readily participates in various cyclization reactions, providing access to a diverse range of heterocyclic scaffolds.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related structures, which are core motifs in many natural products and pharmaceuticals.[5] this compound can react with tryptamine or its derivatives under acidic conditions to yield the corresponding phthalimido-functionalized tetrahydro-β-carboline.

Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the aldehyde group in this compound into an alkene.[6] This allows for the introduction of various unsaturated functionalities, further expanding the synthetic utility of this intermediate.

Precursor to GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogues is a significant area of research for the treatment of neurological disorders such as epilepsy and neuropathic pain. This compound serves as a key starting material for the synthesis of various GABA analogues. The phthalimide group acts as a protected form of the primary amine, which can be deprotected in a later synthetic step. For instance, the aldehyde can be oxidized to a carboxylic acid, followed by deprotection of the phthalimide to yield a GABA analogue.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward preparation, coupled with the reactivity of its aldehyde and protected amine functionalities, provides a powerful platform for the construction of a wide range of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, highlighting its importance for researchers and professionals in the field of drug discovery and development. Further exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

- 1. Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Wittig Reaction [organic-chemistry.org]

The Gabriel Synthesis: A Technical Guide to Primary Amine Protection and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Gabriel synthesis, a cornerstone in organic chemistry, offers a robust and reliable method for the preparation of primary amines, a functional group of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules. Developed by Siegmund Gabriel in 1887, this multi-step process effectively circumvents the common issue of over-alkylation often encountered in the direct alkylation of ammonia. This technical guide provides an in-depth exploration of the Gabriel synthesis, detailing its mechanism, experimental protocols, and quantitative data to aid researchers in its practical application.

Core Principles and Mechanism

The Gabriel synthesis transforms primary alkyl halides into primary amines through a two-stage process: the N-alkylation of a phthalimide salt followed by the cleavage of the resulting N-alkylphthalimide. The phthalimide acts as a surrogate for ammonia, with its nitrogen atom being sufficiently nucleophilic to displace a halide from an alkyl halide. The bulky nature of the phthalimide group prevents subsequent alkylations, thus ensuring the selective formation of primary amines.[1][2]

The reaction proceeds through the following key steps:

-

Deprotonation of Phthalimide: Phthalimide is treated with a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form a nucleophilic potassium or sodium phthalimide salt. The acidity of the N-H proton is enhanced by the two adjacent electron-withdrawing carbonyl groups.[3]

-

N-Alkylation: The phthalimide anion then acts as a nucleophile in an SN2 reaction with a primary alkyl halide, displacing the halide and forming an N-alkylphthalimide.[4]

-

Cleavage of the N-Alkylphthalimide: The final step involves the liberation of the primary amine from the N-alkylphthalimide. This can be achieved through several methods, most commonly by hydrazinolysis (the Ing-Manske procedure), acidic hydrolysis, or basic hydrolysis.[3][5]

Data Presentation: A Comparative Analysis of Reaction Conditions and Yields

The efficiency of the Gabriel synthesis is influenced by the choice of reagents, solvents, and reaction conditions. The following tables summarize quantitative data for key steps in the synthesis, providing a basis for methodological selection.

Table 1: N-Alkylation of Potassium Phthalimide with Benzyl Chloride

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield of N-Benzylphthalimide (%) |

| N,N-Dimethylformamide (DMF) | K₂CO₃ | Reflux | 2 | 72-79 |

| Neat (no solvent) | K₂CO₃ | 190 | 3 | 72-79 |

Data compiled from an Organic Syntheses procedure.[6]

Table 2: Comparison of Cleavage Methods for N-Substituted Phthalimides

| N-Substituent | Cleavage Reagent | Base Added (equiv.) | Reaction Time to 80% Yield (h) |

| Phenyl | Hydrazine | 0 | 5.3 |

| Phenyl | Hydrazine | 1 (NaOH) | 1.6 |

| Phenyl | Hydrazine | 5 (NaOH) | 1.2 |

| 4-Ethylphenyl | Hydroxylamine | 0 | 7.5 |

| 4-Ethylphenyl | Hydroxylamine | 10 (NaOH) | 4.0 |

| 4-Ethylphenyl | Hydroxylamine | 20 (NaOH) | 2.0 |

| 2-Ethylphenyl | Methylamine | 0 | 1.7 |

| 2-Ethylphenyl | Methylamine | 1 (NaOH) | 1.0 |

| 2-Ethylphenyl | Methylamine | 25 (NaOH) | 0.7 |

This table illustrates the effect of added base on the reaction time for different cleavage reagents.[1]

Table 3: Yields of Primary Amines via Reductive Cleavage with Sodium Borohydride

| N-Alkylphthalimide Substrate | Yield (%) |

| N-Benzylphthalimide | 95 |

| N-(2-Phenylethyl)phthalimide | 92 |

| N-(3-Phenylpropyl)phthalimide | 96 |

| N-Octylphthalimide | 94 |

| Phthaloyl-L-phenylalanine | 91 |

| Phthaloyl-L-leucine | 89 |

This method offers a mild alternative for substrates sensitive to harsh conditions.[1]

Experimental Protocols

The following are detailed methodologies for the key stages of the Gabriel synthesis.

Protocol 1: Preparation of N-Benzylphthalimide

This protocol describes the N-alkylation of phthalimide with benzyl chloride.

Materials:

-

Phthalimide

-

Anhydrous potassium carbonate

-

Benzyl chloride

-

Glacial acetic acid (for recrystallization)

Procedure:

-

Thoroughly mix 294 g (2 moles) of phthalimide and 166 g (1.2 moles) of anhydrous potassium carbonate in a mortar and pestle until a fine powder is obtained.

-

Transfer the mixture to a round-bottom flask and add 506 g (4 moles) of benzyl chloride.

-

Heat the mixture in an oil bath at 190°C under a reflux condenser for 3 hours.

-

While the mixture is still hot, remove the excess benzyl chloride by steam distillation. The N-benzylphthalimide will crystallize during this process.

-

Cool the mixture and filter the solid product using a Büchner funnel.

-

Wash the crude product with water, followed by a wash with 60% ethanol.

-

The yield of crude N-benzylphthalimide is typically between 340-375 g (72-79%).

-

Purify the product by recrystallization from glacial acetic acid. The melting point of the pure product is 116°C.[6]

Protocol 2: Cleavage of N-Alkylphthalimide via Hydrazinolysis (Ing-Manske Procedure)

This protocol details the liberation of the primary amine using hydrazine hydrate.[1]

Materials:

-

N-alkylphthalimide

-

Hydrazine hydrate

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.

-

Add hydrazine hydrate (1.2-1.5 equiv) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Heat the mixture at reflux for an additional hour to ensure the complete precipitation of the phthalhydrazide byproduct.

-

Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.

-

Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine. Further purification can be achieved by distillation or chromatography.

Visualizing the Gabriel Synthesis

The following diagrams illustrate the core mechanism and experimental workflow of the Gabriel synthesis.

Caption: The reaction mechanism of the Gabriel synthesis.

Caption: A generalized experimental workflow for the Gabriel synthesis.

Advantages and Limitations in Drug Development

The Gabriel synthesis remains a valuable tool in the arsenal of medicinal chemists and drug development professionals for several key reasons:

-

High Purity of Primary Amines: The primary advantage is the clean synthesis of primary amines, avoiding the formation of secondary and tertiary amine byproducts that can complicate purification and subsequent reactions.[7]

-

Broad Substrate Scope: The reaction is compatible with a wide range of primary alkyl halides, allowing for the introduction of diverse alkyl groups.

However, the synthesis also has notable limitations:

-

Limited to Primary Amines: It is not suitable for the synthesis of secondary or tertiary amines.

-

Unsuitability for Aryl Amines: Aryl halides do not typically undergo the required SN2 reaction.[3]

-

Harsh Cleavage Conditions: Acidic or basic hydrolysis often requires harsh conditions that may not be compatible with sensitive functional groups present in complex drug molecules. While the Ing-Manske procedure is milder, it can still present challenges.[3][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. orgosolver.com [orgosolver.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Core Reactivity of the Aldehyde Group in 3-Phthalimidopropionaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phthalimidopropionaldehyde is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a reactive aldehyde group and a masked primary amine in the form of a phthalimide protecting group. This unique combination makes it a valuable building block for the synthesis of a wide array of more complex molecules, including bioactive heterocycles and analogues of the neurotransmitter γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the fundamental reactivity of the aldehyde moiety in this compound, offering detailed experimental protocols and quantitative data to support its application in research and drug development.

Core Reactivity of the Aldehyde Group

The aldehyde group in this compound exhibits the characteristic electrophilicity of aliphatic aldehydes, making it susceptible to a range of nucleophilic attacks and oxidation reactions. The primary reactions discussed in this guide are nucleophilic addition (including reductive amination, Wittig reaction, and aldol condensation) and oxidation to the corresponding carboxylic acid.

Table 1: Summary of Key Reactions and Products

| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |

| Reduction | Sodium borohydride (NaBH₄), Methanol (MeOH), 0 °C to rt | 3-(1,3-Dioxoisoindolin-2-yl)propan-1-ol | ~95% |

| Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane (DCM), rt | 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid | 85-95% |

| Reductive Amination | Benzylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE), rt | N-Benzyl-3-(1,3-dioxoisoindolin-2-yl)propan-1-amine | 60-98% |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane, Dichloromethane (DCM), rt | Ethyl 5-(1,3-dioxoisoindolin-2-yl)pent-2-enoate | High |

| Aldol Condensation | Acetone, 10% aq. NaOH, Ethanol (EtOH), rt | 5-(1,3-Dioxoisoindolin-2-yl)-4-hydroxypentan-2-one | Moderate |

| Grignard Reaction | Ethylmagnesium bromide (EtMgBr), Diethyl ether (Et₂O), 0 °C to rt | 1-(1,3-Dioxoisoindolin-2-yl)pentan-3-ol | Varies |

Experimental Protocols

Reduction of the Aldehyde Group

The reduction of the aldehyde in this compound to a primary alcohol is a straightforward and high-yielding transformation.

Protocol: Synthesis of 3-(1,3-Dioxoisoindolin-2-yl)propan-1-ol

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.2 M).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the desired alcohol.

Expected Spectroscopic Data for 3-(1,3-Dioxoisoindolin-2-yl)propan-1-ol:

-

¹H NMR (CDCl₃, ppm): δ 7.85 (m, 2H), 7.72 (m, 2H), 3.85 (t, 2H), 3.70 (t, 2H), 2.00 (m, 2H), 1.60 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, ppm): δ 168.5, 134.2, 132.1, 123.4, 61.5, 35.5, 32.8.

-

IR (KBr, cm⁻¹): 3450 (O-H), 3050, 2940, 1770 (C=O, imide), 1710 (C=O, imide), 1400, 1050 (C-O).

Oxidation of the Aldehyde Group

Oxidation of this compound provides the corresponding carboxylic acid, a key intermediate for further functionalization, such as in the synthesis of GABA analogs.

Protocol: Synthesis of 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid

-

Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) (0.1 M), add a solution of this compound (1.0 eq) in DCM.[1]

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the carboxylic acid.[1]

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery.

Protocol: Synthesis of N-Benzyl-3-(1,3-dioxoisoindolin-2-yl)propan-1-amine

-

Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add benzylamine (1.1 eq).[2]

-

Reagent Addition: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[2]

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes.

Protocol: Synthesis of Ethyl 5-(1,3-dioxoisoindolin-2-yl)pent-2-enoate

-

Reaction Setup: Dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in DCM (0.2 M).[3][4]

-

Reaction: Stir the solution at room temperature. The reaction is typically complete within a few hours. Monitor by TLC for the disappearance of the aldehyde.

-

Work-up: Concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to separate the product from triphenylphosphine oxide.[3][4]

Aldol Condensation

The aldol condensation allows for the formation of β-hydroxy carbonyl compounds, which can be valuable intermediates.

Protocol: Synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-hydroxypentan-2-one

-

Reaction Setup: In a flask, dissolve this compound (1.0 eq) in a mixture of ethanol and acetone (in excess).

-

Reagent Addition: Slowly add a 10% aqueous solution of sodium hydroxide at room temperature with stirring.

-

Reaction: Stir the mixture for several hours at room temperature. The progress can be monitored by TLC.

-

Work-up: Neutralize the reaction mixture with dilute HCl. Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Applications in Drug Development

This compound serves as a crucial starting material in the synthesis of various compounds with potential therapeutic applications.

Synthesis of GABA Analogues

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The synthesis of GABA analogues is a key area of research for the development of drugs targeting neurological disorders.[5]

References

An In-depth Technical Guide to 3-Phthalimidopropionaldehyde: Structural Features and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phthalimidopropionaldehyde is a chemical compound that incorporates both a phthalimide and an aldehyde functional group. The phthalimide moiety, a bicyclic aromatic structure, is a well-known pharmacophore found in various therapeutic agents, notably for its anti-inflammatory and immunomodulatory properties. The aldehyde group is a reactive functional group that can participate in a variety of chemical transformations, making it a useful intermediate in organic synthesis. This technical guide provides a comprehensive overview of the structural features, analytical characterization, and potential biological relevance of this compound.

Structural Features

This compound, with the IUPAC name 3-(1,3-dioxoisoindol-2-yl)propanal, possesses a distinct molecular architecture that dictates its chemical behavior and potential biological activity.[1]

Core Structure and Functional Groups

The molecule consists of a phthalimide group connected to a propionaldehyde chain via a nitrogen atom. The key functional groups are:

-

Phthalimide Group: A planar, aromatic isoindole-1,3-dione structure. This group is known for its ability to engage in various non-covalent interactions and is a common building block in medicinal chemistry.

-

Aldehyde Group (-CHO): A terminal carbonyl group that is highly susceptible to nucleophilic attack and oxidation-reduction reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | White solid | |

| SMILES | O=CCCn1c(=O)c2ccccc2c1=O | |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phthalimide ring and the aliphatic protons of the propionaldehyde chain.